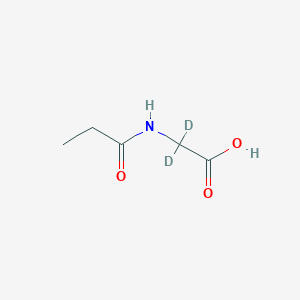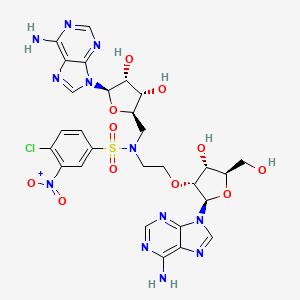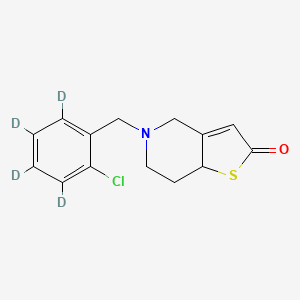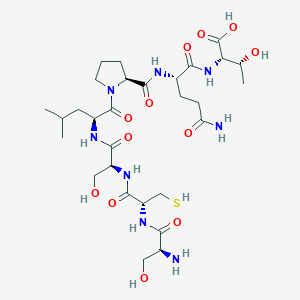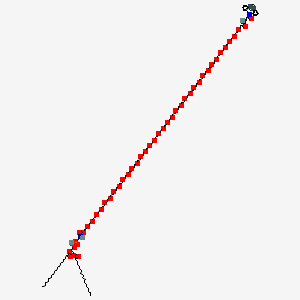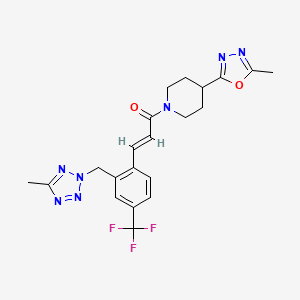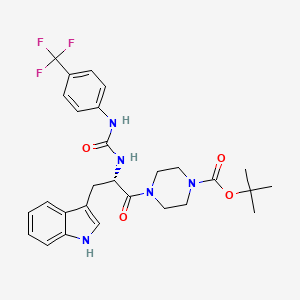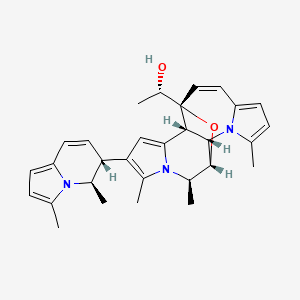
Curindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curindolizine is a unique indolizine alkaloid that was first isolated from the fungus Curvularia sp. IFB-Z10, which is associated with white croaker fish. This compound has garnered significant attention due to its potent anti-inflammatory properties, particularly in lipopolysaccharide-induced RAW 264.7 macrophages, where it exhibits an IC50 value of 5.31 ± 0.21 μM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Curindolizine is synthesized through a regiospecific in-cell Michael addition reaction between pyrrole alkaloids, specifically curvulamine and 3,5-dimethylindolizin-8 (5H)-one . This reaction occurs within the fungal cells, highlighting the unique biosynthetic capabilities of Curvularia sp. IFB-Z10.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis involves large-scale fermentation of Curvularia sp. IFB-Z10. This process is followed by the extraction and purification of the compound using standard chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Curindolizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Curindolizine has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the biosynthesis of indolizine alkaloids and their derivatives.
Biology: this compound’s anti-inflammatory properties make it a valuable tool for studying inflammatory pathways and immune responses.
Medicine: Due to its potent anti-inflammatory effects, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases.
Mécanisme D'action
Curindolizine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-induced RAW 264.7 macrophages. The compound likely targets specific molecular pathways involved in the inflammatory response, although the exact molecular targets and pathways remain to be fully elucidated .
Comparaison Avec Des Composés Similaires
Curvulamine: Another indolizine alkaloid produced by Curvularia species, known for its anti-inflammatory properties.
Curvupallides: A group of alkaloids with antimicrobial and anti-inflammatory activities.
Curvularins: Compounds with notable biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness of Curindolizine: this compound stands out due to its unique skeletal structure and potent anti-inflammatory activity. Its biosynthesis through a regiospecific in-cell Michael addition reaction is also unprecedented, highlighting the remarkable biosynthetic capabilities of Curvularia sp. IFB-Z10 .
Propriétés
Formule moléculaire |
C30H35N3O2 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
(1S)-1-[(1R,2S,10R,12R,13R)-16-[(5R,6R)-3,5-dimethyl-5,6-dihydroindolizin-6-yl]-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,8,15,17-pentaen-10-yl]ethanol |
InChI |
InChI=1S/C30H35N3O2/c1-16-7-9-22-11-12-24(18(3)31(16)22)25-15-26-27-28-29(20(5)33(26)19(25)4)35-30(27,21(6)34)14-13-23-10-8-17(2)32(23)28/h7-15,18,20-21,24,27-29,34H,1-6H3/t18-,20-,21+,24+,27+,28+,29-,30+/m1/s1 |
Clé InChI |
HZWGVFQTKPIVCQ-WKGBWSPFSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C=CC2=CC=C(N12)C)C3=C(N4[C@@H]([C@@H]5[C@@H]6[C@H](C4=C3)[C@](O5)(C=CC7=CC=C(N67)C)[C@H](C)O)C)C |
SMILES canonique |
CC1C(C=CC2=CC=C(N12)C)C3=C(N4C(C5C6C(C4=C3)C(O5)(C=CC7=CC=C(N67)C)C(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



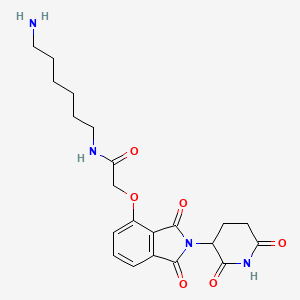
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
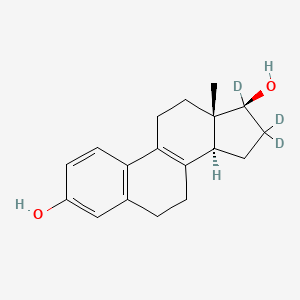

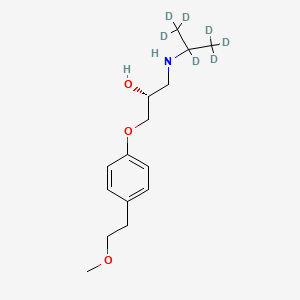
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
